2-Butyl-5-methylfuran

Description

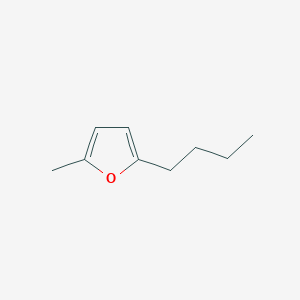

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butyl-5-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-3-4-5-9-7-6-8(2)10-9/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURSSBZSRIIIGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391551 | |

| Record name | Furan, 2-butyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3857-27-0 | |

| Record name | 2-Butyl-5-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3857-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2-butyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BUTYL-5-METHYLFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Studies and Reactivity Profiles of 2 Butyl 5 Methylfuran and Alkylfuran Analogs

Investigation of Reaction Mechanisms in Electrophilic and Nucleophilic Processes

The reactivity of 2-butyl-5-methylfuran is largely dictated by the furan (B31954) ring, an aromatic heterocycle that is electron-rich compared to benzene. This heightened electron density, a consequence of the oxygen heteroatom's electron-donating effect, renders the furan ring highly susceptible to electrophilic attack. In general, electrophilic aromatic substitution in furans occurs preferentially at the C2 and C5 positions, which are most activated by the oxygen atom. For 2,5-disubstituted furans like this compound, where these primary positions are occupied, electrophilic attack is less facile and would target the C3 and C4 positions. The alkyl groups (butyl and methyl) are electron-donating, further activating the furan ring towards electrophiles.

Studies on analogous 2,5-dialkylfurans indicate that electrophilic substitution is a primary reaction pathway. For instance, the formylation, acylation, and alkylation of 2,5-dialkylfurans proceed via electrophilic attack. The mechanism typically involves the generation of an electrophile which then attacks the electron-rich furan ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation from the site of attack restores the aromaticity of the furan ring, yielding the substituted product.

Nucleophilic substitution reactions on the furan ring are considerably less common due to the ring's inherent electron-rich nature, which repels nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to decrease the electron density sufficiently for a nucleophilic attack to occur. In the case of this compound, the electron-donating alkyl substituents make nucleophilic aromatic substitution highly unfavorable. However, nucleophilic attack can occur at a side chain under certain conditions. For example, if a benzylic-type carbocation can be formed at a carbon adjacent to the furan ring, a nucleophile can attack at the 5-position of the ring through a delocalized carbocation intermediate.

Exploration of Pericyclic and Cycloaddition Reactions (e.g., Diels-Alder reactions of alkylfurans)

Furan and its derivatives, including this compound, can function as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. core.ac.ukresearchgate.net The aromatic character of furan is relatively modest, allowing it to overcome its aromatic stabilization energy to participate in these reactions, especially with reactive dienophiles. rsc.org The reaction of a furan with a dienophile results in the formation of a 7-oxabicyclo[2.2.1]heptene derivative. nih.gov

The reactivity of furans in Diels-Alder reactions is influenced by substituents on the furan ring. Electron-donating groups, such as the alkyl groups in this compound, generally increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, which can enhance its reactivity towards electron-poor dienophiles in normal-electron-demand Diels-Alder reactions. However, steric hindrance from the substituents at the 2- and 5-positions can play a significant role.

Research on the Diels-Alder reaction of 2,5-dialkylfurans with dienophiles like fumaronitrile (B1194792) has shown that the equilibrium concentration of the resulting adduct is sensitive to the nature of the alkyl substituents. researchgate.net While 2,5-dimethylfuran (B142691) shows a higher proportion of adduct at equilibrium compared to furan itself, increasing the length of the alkyl chains leads to a decrease in the proportion of the adduct formed. researchgate.net This suggests that for this compound, steric hindrance from the butyl group might disfavor the formation of the Diels-Alder adduct compared to smaller 2,5-dialkylfurans.

These cycloaddition reactions often exhibit stereoselectivity, with the formation of a kinetically favored endo adduct and a more thermodynamically stable exo product. mdpi.com The ratio of these products can be influenced by reaction conditions such as temperature and pressure. High pressure has been shown to influence the stereochemical course of the reaction between 2,5-dialkylfurans and certain dienophiles. scispace.com

| Diene | Dienophile | Product Type | Selectivity | Reference |

| 2,5-Dialkylfurans | Fumaronitrile | 7-oxabicyclo[2.2.1]heptene derivative | Adduct formation decreases with increasing alkyl chain length | researchgate.net |

| Furan | Maleimides | Oxanorbornene | High endo-diastereoselectivity under kinetic control | mdpi.com |

| 3-Alkoxyfurans | N-substituted maleimides | endo-Cantharimides | endo-selective | nih.gov |

Catalytic Transformations and Selectivity Control

The catalytic hydrogenation and hydrodeoxygenation (HDO) of furanic compounds are crucial processes for upgrading biomass-derived molecules into biofuels and valuable chemicals. escholarship.org For this compound, these transformations would involve the reduction of the furan ring and/or the removal of the oxygen atom.

Hydrogenation of the furan ring typically proceeds in a stepwise manner, first forming 2-butyl-5-methyldihydrofuran and subsequently 2-butyl-5-methyltetrahydrofuran. This process is commonly carried out using heterogeneous catalysts, such as those based on noble metals like platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru), as well as non-noble metals like nickel (Ni) and copper (Cu). mdpi.comnih.gov The choice of catalyst and reaction conditions (temperature, pressure, solvent) can significantly influence the selectivity towards partially or fully saturated products.

Hydrodeoxygenation (HDO) is a more complex process that involves the cleavage of C-O bonds to remove oxygen, ultimately producing alkanes. For this compound, complete HDO would yield nonane. The reaction network for HDO of alkylfurans can involve several pathways:

Initial hydrogenation of the furan ring to the corresponding tetrahydrofuran (B95107) derivative, followed by ring opening and subsequent deoxygenation.

Direct ring opening via hydrogenolysis of the C-O bonds in the aromatic furan ring, leading to the formation of ketone or alcohol intermediates, which are then further hydrogenated and deoxygenated. escholarship.org For example, the HDO of 2,5-dimethylfuran over platinum catalysts has been proposed to proceed through an enol intermediate to form 2-hexanone (B1666271) and 2-hexanol. escholarship.org

Hydrolysis of the furan ring to a dione, followed by hydrogenation/deoxygenation, particularly under aqueous phase conditions. escholarship.org

Bifunctional catalysts, possessing both metal sites for hydrogenation and acidic sites for dehydration/C-O cleavage, are often employed to enhance HDO efficiency. For instance, iridium-rhenium oxide supported on silica (B1680970) (Ir-ReOx/SiO2) has been shown to be effective for the HDO of furan-containing molecules to branched alkanes. researchgate.net

| Furanic Substrate | Catalyst | Main Products | Reaction Type | Reference |

| 5-Hydroxymethylfurfural (B1680220) | Ni/Al2O3-TiO2-ZrO2 | 2,5-Dimethylfuran | Hydrogenation/HDO | mdpi.comnih.gov |

| 2,5-Dimethylfuran | Platinum | 2,5-Dimethyltetrahydrofuran, 2-Hexanone, 2-Hexanol | Hydrogenation/HDO | escholarship.org |

| Furan-containing molecules | Ir-ReOx/SiO2 | Branched Alkanes | HDO | researchgate.net |

| 2,5-Hexanedione / 2,5-Dimethylfuran | Ruthenium complex | 2,5-Hexanediol, 2,5-Dimethyltetrahydrofuran, Hexane | Hydrogenation/HDO | acs.org |

Alkylfurans, including this compound, are susceptible to oxidative transformations that can lead to ring-opened products or other functionalized derivatives. The specific products formed depend on the oxidant and reaction conditions used.

One notable oxidative pathway is the laccase-catalyzed ring opening of 2,5-dialkylfurans using air as the oxidant. lookchem.comuni-hohenheim.de This enzymatic process can stereoselectively yield (Z)- or (E)-2-ene-1,4-diones, depending on the mediator employed. For example, using TEMPO as a mediator with laccase leads to the (Z)-isomer, while a combination of TEMPO and violuric acid can produce the (E)-isomer. lookchem.com Studies have shown that while various symmetrically and asymmetrically substituted 2,5-dialkylfurans can be successfully oxidized, the yield tends to decrease as the length of the alkyl side chains increases. In one study, 2,5-dibutylfuran (B15052969) could not be oxidized at all under the tested conditions, suggesting that the reactivity of this compound in this system might be limited. lookchem.com

Another significant oxidative reaction is the [4+2] cycloaddition with singlet oxygen (¹O₂). researchgate.netnih.gov This photooxidation reaction typically forms an unstable endoperoxide intermediate, which can then be rearranged or reduced to afford various products. For substituted furans, this can be a powerful method for generating complex, highly functionalized molecules like γ-hydroxybutenolides. nih.govacs.org The regioselectivity of these reactions can be controlled by the substituents on the furan ring. This method has been utilized for the site-specific and chemoselective modification of peptides containing furan moieties. nih.gov

Ozonolysis is another oxidative pathway. The reaction of 2,5-dimethylfuran with ozone has been studied as a model for the atmospheric oxidation of furans. rsc.org This reaction leads to the formation of various products, including methylglyoxal, glyoxal, formaldehyde, and acetic acid, through the fragmentation of a Criegee intermediate. rsc.org

Deconstruction Pathways and Stability Under Various Conditions

The thermal stability and decomposition pathways of alkylfurans are of significant interest, particularly in the context of their use as biofuels, which involves high-temperature combustion processes. Detailed kinetic studies on the pyrolysis of alkylfurans help to elucidate their combustion chemistry.

The primary decomposition pathways for alkylfurans at high temperatures often involve:

C-H bond fission from the alkyl side-chains, leading to the formation of resonantly stabilized furanylmethyl-type radicals.

Unimolecular decomposition through hydrogen transfer reactions, which can lead to the formation of carbenes. These carbenes can then undergo further decomposition. For 5-MEF, intramolecular H-transfer was found to be a dominant initial reaction pathway. mdpi.com

Ring opening reactions , which can be initiated by C-O or C-C bond cleavage within the furan ring.

H-abstraction and H-addition reactions , which are important bimolecular processes in a combustion environment.

Kinetic modeling of 2,5-dimethylfuran (DMF) pyrolysis and oxidation shows that at high temperatures, a hydrogen atom transfer reaction is the main unimolecular decomposition pathway. nih.gov At intermediate temperatures, reactions of the fuel with radicals, such as hydroxyl radical addition to the furan ring, become important. nih.gov The abstraction of a hydrogen atom from the alkyl side-chain leads to the formation of a (5-methylfuran-2-yl)methyl radical, which is a key intermediate that can undergo further reactions. researchgate.net These studies highlight that the substituent groups on the furan ring can significantly influence the decomposition temperature and the distribution of pyrolysis products. researchgate.net

| Compound | Decomposition Method | Key Findings | Reference |

| 5-Methyl-2-ethylfuran | Pyrolysis (Theoretical) | Intramolecular H-transfer is a dominant initial decomposition pathway. | mdpi.com |

| 2,5-Dimethylfuran | Pyrolysis/Oxidation (Kinetic Modeling) | H-atom transfer is the dominant unimolecular decomposition at high temperatures. | nih.gov |

| Furan | Pyrolysis (Experimental) | Ring opening to a diradical followed by fragmentation to alkynes and ketene. | aip.org |

Photochemical and Radiolytic Stability

The stability of furanic compounds under the influence of light and ionizing radiation is a critical aspect of their chemistry, with implications for their environmental fate and application in various technological fields. While specific studies on the photochemical and radiolytic stability of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on its structural analogs, such as 2,5-dimethylfuran and other alkylated furans.

Photochemical Stability:

The furan ring is known to be susceptible to photochemical reactions. The presence of alkyl substituents can influence the reaction pathways and rates. For instance, studies on other furan derivatives have shown that photooxygenation can lead to the formation of 1,4-dicarbonyl compounds. In a study on 2-(4-aminocyanopyridine) substituted 5-methylfurans, photooxygenation resulted in the formation of 1,4-dicarbonyl functionalized aminocyanopyridine derivatives in good yield. researchgate.net This suggests that the furan ring of this compound could also be susceptible to ring-opening reactions upon exposure to light in the presence of oxygen.

Furthermore, theoretical studies on the gas-phase oxidation of furan initiated by hydroxyl radicals (HO•) indicate that the reaction proceeds through the formation of an HO-adduct, followed by an electrocyclic ring-opening process. csic.es The addition of alkyl groups to the furan ring, as in this compound, is suggested to accelerate the decomposition process. mdpi.com This increased reactivity is attributed to the electron-donating nature of the alkyl groups, which can influence the stability of the intermediate radical species.

Radiolytic Stability:

The study of the effects of ionizing radiation, such as gamma rays, on furanic compounds provides insight into their stability in high-energy environments. Research on the γ-radiolysis of adamantane (B196018) matrices doped with 2,5-dimethylfuran has been conducted to identify the radical structures formed upon irradiation. cdnsciencepub.com These studies help in understanding the initial steps of radiolytic decomposition.

During the gamma radiolysis of polyester (B1180765) resins, the presence of phenyl groups on the polymer backbone has a protective role against radiation-induced scissions. frontiersin.orgosti.gov Conversely, the furan ring is generally less stable under such conditions. In the context of cellulose (B213188) radiolysis, furan derivatives, including furfural (B47365) and 5-methylfuran-2-carbaldehyde, are predominant products, indicating the cleavage of the cellulose structure and subsequent rearrangement to form these heterocyclic compounds. mdpi.comresearchgate.net This suggests that the furan moiety in this compound would be a primary site of attack during radiolysis.

The degradation of organic compounds in various solvents under gamma radiolysis has also been investigated. For example, the radiolytic degradation of 1,2,4-trichlorobenzene (B33124) is influenced by the solvent, with polar solvents often leading to more efficient degradation. nih.gov While direct data for this compound is unavailable, it can be inferred that its radiolytic stability would also be dependent on the surrounding medium.

Chemical Interactions in Model Systems (e.g., Schiff base formation with amino acids)

The chemical reactivity of this compound, particularly its interaction with nucleophiles like amino acids, is of significant interest in understanding its role in various chemical systems, including food chemistry and materials science. While direct studies on Schiff base formation involving this compound are limited, the reactivity of analogous 2,5-disubstituted furans and other furan derivatives provides a basis for predicting its behavior.

Reactivity of the Furan Ring:

The furan ring, although aromatic, exhibits a diene-like character and is susceptible to various reactions. The presence of electron-donating alkyl groups at the 2 and 5 positions, as in this compound, enhances the electron density of the ring, influencing its reactivity towards electrophiles. pharmaguideline.com However, the furan ring itself can also participate in reactions with nucleophiles, particularly after activation.

Schiff Base Formation and Maillard Reactions:

Schiff bases are typically formed through the condensation of a primary amine with a carbonyl compound. While this compound does not possess a carbonyl group, its derivatives or degradation products might. For instance, the oxidation of the furan ring can lead to the formation of dicarbonyl compounds, which can then react with amino acids.

More relevant is the involvement of furan derivatives in the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that occurs during the heating of food. Furan and its derivatives are known products of the Maillard reaction. researchgate.netnih.gov Studies on model systems have shown that the formation of furan and 2-methylfuran (B129897) is influenced by the type of amino acid present. For example, 2-methylfuran formation is particularly linked to the presence of alanine (B10760859) and threonine. researchgate.netnih.gov This suggests that furan derivatives can interact with amino acids during these complex reaction cascades.

A study on the synthesis of a hydrazone Schiff base from 2-acetyl-5-methylfuran (B71968) demonstrates the potential for furan derivatives with a carbonyl group in the side chain to form Schiff bases. grafiati.com Although this compound lacks this carbonyl group, its structural similarity to other reactive furans suggests potential for interaction under specific conditions. For example, a study on the synthesis of 4-(((5-methylfuran-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involved the condensation of the amine group of a triazole-thione with 5-methylfuran-2-carbaldehyde to form an imine bond, which is the characteristic linkage of a Schiff base. smolecule.com

Other Condensation Reactions:

The reactivity of the furan ring in condensation reactions is further illustrated by the synthesis of 2,2′-butylidenebis(5-methylfuran) from the reaction of butanal with 2-methylfuran in the presence of an acidic catalyst. nih.govresearchgate.net This reaction, while not a Schiff base formation, demonstrates that the furan ring can undergo electrophilic substitution at the C5 position, reacting with a carbonyl compound. This reactivity profile suggests that under acidic conditions, this compound could potentially react with other carbonyl-containing molecules or even with amino acids through more complex pathways.

Sophisticated Analytical Methodologies for the Characterization and Quantification of 2 Butyl 5 Methylfuran

Advanced Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation of 2-Butyl-5-methylfuran from complex matrices. The choice of technique and its optimization are critical for achieving reliable and accurate results.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The development of a robust GC method involves careful consideration of several parameters to ensure optimal separation and detection.

The selection of an appropriate analytical column is a foundational step in developing a GC-based method. For furan (B31954) derivatives, columns with a 5% phenyl methyl siloxane stationary phase are often suitable. This type of stationary phase provides good efficiency and performance at the high oven temperatures that may be required for the chromatographic program. Furthermore, it offers a degree of resistance to water, which can be beneficial when analyzing extracts from aqueous samples. nih.gov

Method development also entails the optimization of the oven temperature program. A typical program might involve an initial temperature hold, followed by one or more temperature ramps to facilitate the separation of analytes with different boiling points. For instance, a program could start at 45°C, hold for a period, then ramp to 60°C, followed by a faster ramp to 140°C, and a final ramp to 240°C, where it is held for a few minutes. bibliotekanauki.pl The temperatures of the injection port and the detector are also critical parameters that need to be optimized, with typical values being around 240°C and 260°C, respectively. bibliotekanauki.pl

The separation of alkylfuran isomers, such as 2-ethylfuran (B109080) and 2,5-dimethylfuran (B142691), can be challenging. The choice of the stationary phase is paramount for achieving baseline resolution of these closely related compounds. nih.gov While various stationary phases are available, the selection is guided by the principle of "like dissolves like," where the polarity of the stationary phase should be matched to the polarity of the analytes. sigmaaldrich.com

For the resolution of furan isomers, a poly(dimethyl siloxane) phase, such as that found in an Equity-1 column, has demonstrated effective baseline separation. dtu.dk This type of non-polar stationary phase can provide a different selectivity compared to more polar phases, enabling the separation of isomers that might co-elute on other columns. sigmaaldrich.comdtu.dk The ability to achieve complete chromatographic separation is crucial for accurate quantification, especially when using single mass spectrometry, as it avoids the need for tandem mass spectrometry (MS/MS) for selectivity. nih.gov

Table 1: GC Stationary Phases for Alkylfuran Analysis

| Stationary Phase | Polarity | Typical Applications |

| 5% Phenyl Methyl Siloxane | Low | General purpose, good for a wide range of volatile and semi-volatile compounds. nih.gov |

| Poly(dimethyl siloxane) (e.g., Equity-1) | Non-polar | Excellent for resolving alkylfuran isomers like 2-ethylfuran and 2,5-dimethylfuran. dtu.dk |

| 6% Cyanopropylphenyl | Intermediate | Used for the analysis of volatile organic compounds. mac-mod.com |

This table is interactive. Click on the headers to sort.

For the analysis of volatile compounds like this compound in complex matrices, sample preparation techniques such as headspace (HS) and solid-phase microextraction (SPME) are frequently coupled with GC. restek.commdpi.com These techniques offer high sensitivity by enriching the volatile analytes and minimizing interference from the sample matrix. researchgate.net

HS-SPME is a solvent-free method that involves exposing a coated fiber to the headspace above a sample. nih.gov The selection of the SPME fiber coating is critical for efficient extraction. For furan and its derivatives, a carboxen/polydimethylsiloxane (CAR/PDMS) coating has been shown to be highly effective. mdpi.comsigmaaldrich.com Optimization of HS-SPME parameters, including extraction temperature and time, ionic strength of the sample, and desorption conditions, is essential for achieving the best results. sigmaaldrich.com For instance, an optimized method might involve extraction at 32°C for 20 minutes with stirring in the presence of 15% (W/V) NaCl. nih.gov

SPME Arrow technology, a more robust version of traditional SPME fibers, can be suitable for diverse sample types containing both high and low concentrations of furan and alkylfurans, potentially improving laboratory productivity. restek.com

Table 2: Comparison of HS and SPME Techniques for Furan Analysis

| Technique | Principle | Advantages | Disadvantages |

| Headspace (HS) | Analysis of the vapor phase in equilibrium with the sample. | Simple, automated. | May lack sensitivity for low-concentration samples. restek.com |

| Solid-Phase Microextraction (SPME) | Extraction and concentration of analytes onto a coated fiber. | High sensitivity, solvent-free. researchgate.net | Traditional fibers can be fragile. restek.com |

This table is interactive. Click on the headers to sort.

Liquid Chromatography (LC) Applications

While GC is the predominant technique for furan analysis, liquid chromatography (LC) can also be employed, particularly for less volatile or thermally labile furan derivatives. Reverse-phase HPLC methods can be developed for the analysis of compounds like 5-Methylfuran-2-propionaldehyde. sielc.com A typical mobile phase for such separations might consist of acetonitrile, water, and an acid modifier like phosphoric or formic acid for mass spectrometry compatibility. sielc.com The choice of a suitable stationary phase, such as a Newcrom R1 column, which has low silanol activity, is important for achieving good peak shape and resolution. sielc.com

Supercritical Fluid Chromatography (SFC) for Furanic Analysis

Supercritical fluid chromatography (SFC) is a hybrid technique that combines aspects of both gas and liquid chromatography. shimadzu.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgteledynelabs.com SFC offers several advantages, including faster analysis times and reduced use of organic solvents, making it an environmentally friendly option. shimadzu.comyoutube.com This technique is particularly well-suited for the analysis of thermally labile or non-volatile compounds that are challenging to analyze by GC. youtube.com While its application to this compound is not as widespread as GC, SFC holds potential for the analysis of a broad range of furanic compounds in various matrices, including food and environmental samples. teledynelabs.com

Hyphenated Spectroscopic Techniques for Structural Elucidation

For the unambiguous identification and structural elucidation of this compound, chromatographic techniques are often hyphenated with spectroscopic detectors. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for this purpose.

Mass spectrometry, particularly when coupled with GC (GC-MS), provides detailed information about the molecular weight and fragmentation pattern of the analyte. The electron ionization (EI) mass spectrum of a furan derivative will show a characteristic molecular ion peak and several fragment ions that are indicative of the compound's structure. For example, the mass spectrum of 2-acetyl-5-methylfuran (B71968) exhibits a distinct pattern of peaks that can be used for its identification. nih.gov

NMR spectroscopy provides detailed information about the chemical environment of the atoms within a molecule. ¹H NMR and ¹³C NMR spectra can be used to confirm the structure of this compound by identifying the different types of protons and carbons and their connectivity. The chemical shifts and coupling constants observed in the NMR spectra are unique to the molecule's structure. chemicalbook.comresearchgate.net

Mass Spectrometry (MS and MS/MS) for Molecular Characterization and Quantification

Mass spectrometry stands as a cornerstone for the analysis of this compound, providing essential information on its molecular weight and elemental composition, and enabling sensitive quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a common approach for the analysis of volatile compounds like this compound.

While a specific mass spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on the established principles of mass spectrometry for alkyl-substituted furans. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation would likely involve cleavage of the butyl side chain. Common fragmentation patterns for alkyl chains include the loss of alkyl radicals, leading to a series of peaks separated by 14 mass units (-CH2-). Alpha-cleavage, the breaking of the C-C bond adjacent to the furan ring, is also a probable fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is critical for unequivocally determining the elemental formula of this compound. By measuring the m/z value with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This capability is invaluable for confirming the identity of this compound in complex mixtures where isobaric interferences may be present.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Fragmentation Analysis

Tandem mass spectrometry, or MS/MS, offers enhanced selectivity and structural information for the analysis of this compound. In an MS/MS experiment, the molecular ion of the compound is selected and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. This fragmentation pattern is characteristic of the molecule's structure and can be used as a highly specific fingerprint for identification. This technique is particularly useful for quantifying this compound in complex matrices, as it minimizes interferences from co-eluting compounds. The fragmentation of the butyl group and the furan ring would provide valuable data for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The protons on the furan ring would appear in the aromatic region, with their chemical shifts and coupling constants being characteristic of a 2,5-disubstituted furan. The protons of the butyl and methyl groups would appear in the aliphatic region, with their multiplicity (singlet, triplet, quartet, etc.) revealing the number of adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the furan ring would confirm its aromatic nature, while the shifts of the butyl and methyl carbons would be found in the aliphatic region.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing the vibrational modes of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the furan ring and the alkyl groups, C=C stretching of the furan ring, and the C-O-C stretching of the ether linkage in the furan ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C bonds of the furan ring are expected to give a strong Raman signal.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is used to characterize the chromophoric furan ring system of this compound. The π-electron system of the furan ring absorbs UV radiation, resulting in one or more absorption bands in the UV region of the electromagnetic spectrum. The position and intensity of these bands are characteristic of the substituted furan chromophore.

Integrated Analytical Workflows for Complex Sample Matrices

The analysis of this compound in complex matrices, such as food or environmental samples, often requires an integrated analytical workflow to achieve the necessary sensitivity and selectivity. spectrabase.comnih.gov A common and effective approach is the use of headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). spectrabase.comnih.gov

This workflow involves:

Sample Preparation: The sample containing this compound is placed in a sealed vial and typically heated to promote the partitioning of volatile and semi-volatile compounds into the headspace. nih.gov

HS-SPME Extraction: A fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the headspace. Volatile compounds, including this compound, adsorb onto the fiber. nih.gov

GC-MS Analysis: The fiber is then transferred to the heated injection port of a gas chromatograph, where the adsorbed analytes are desorbed and separated on a capillary column. The separated compounds are then detected by a mass spectrometer. spectrabase.comnih.gov

This integrated workflow provides excellent sensitivity and selectivity for the determination of this compound in complex samples. spectrabase.comnih.gov The use of tandem mass spectrometry (GC-MS/MS) can further enhance the selectivity and accuracy of the analysis. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides a significant enhancement in separation capacity compared to conventional one-dimensional GC. wikipedia.org This method is particularly well-suited for the analysis of volatile organic compounds (VOCs), including alkylfurans like this compound, within highly complex samples. copernicus.orgchromatographyonline.com

The GCxGC system utilizes two columns connected in series, each with a different stationary phase, and a modulator positioned between them. wikipedia.org The first-dimension column typically performs a separation based on boiling point using a non-polar stationary phase. copernicus.org The effluent is then trapped, concentrated, and periodically injected by the modulator onto a second, shorter column with a different selectivity (e.g., a polar phase), which performs a rapid secondary separation based on polarity. wikipedia.orgcopernicus.org

This orthogonal separation mechanism distributes analytes across a two-dimensional plane, dramatically increasing peak capacity and resolution. researchgate.net This is highly advantageous for analyzing furan derivatives, as it allows for the separation of this compound from other structurally similar isomers and compounds that might co-elute in a single-column separation. The enhanced separation reduces matrix interference and improves the accuracy of both identification and quantification. When coupled with a detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC becomes a formidable tool for untangling the chemical composition of the most complex volatile samples. copernicus.org

Combined LC-MS and GC-MS Strategies for Broad Coverage

For the comprehensive analysis of a sample matrix containing this compound, a combined analytical strategy employing both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is often required.

GC-MS for Volatile Analytes: As a volatile compound, this compound is ideally suited for analysis by GC-MS. restek.com This technique is the most common and effective method for identifying and quantifying furan and its alkylated derivatives. nih.govresearchgate.net Headspace sampling, often combined with solid-phase microextraction (SPME), is typically used to extract and concentrate the volatile furans from the sample before injection into the GC-MS system. restek.comnih.gov The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation patterns. gcms.cz

Validation Protocols for Quantitative Analytical Methods

To ensure that a method for quantifying this compound is reliable, accurate, and reproducible, it must undergo a rigorous validation process. gcms.cz Validation protocols assess several key performance characteristics as defined by international guidelines.

Key validation parameters include:

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. gcms.cz In GC-MS, this is achieved by comparing the retention time and mass spectrum of the analyte in a sample to that of a certified reference standard.

Linearity and Range : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specific range. gcms.czchromatographyonline.com This is determined by analyzing a series of standards at different concentrations and is typically confirmed by a correlation coefficient (r²) value close to 1.0. gcms.cznih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified with acceptable accuracy. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.comchromatographyonline.com These are often established based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. chromatographyonline.com

Accuracy : This refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The result is expressed as a percentage recovery. gcms.cz

Precision : This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). gcms.czchromatographyonline.com

Research on the analysis of furan and its derivatives in various food matrices provides typical performance data for validated methods.

| Validation Parameter | Typical Performance Metric | Reference |

|---|---|---|

| Linearity (r²) | >0.990 | nih.gov |

| Limit of Detection (LOD) | 0.01 - 0.5 ng/g | nih.govmdpi.com |

| Limit of Quantification (LOQ) | 0.04 - 2.9 ng/g | nih.govfao.org |

| Accuracy (Recovery %) | 76% - 117% | nih.govmdpi.com |

| Precision (Repeatability %RSD) | <16% | mdpi.com |

Computational Chemistry and Theoretical Investigations of 2 Butyl 5 Methylfuran

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern computational chemistry, providing a detailed picture of the electron distribution within a molecule. This information is key to understanding its properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is effective for predicting ground state properties such as molecular geometry, vibrational frequencies, and electronic properties. researchgate.net For a molecule like 2-butyl-5-methylfuran, DFT calculations can be employed to determine the optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles of the butyl chain relative to the furan (B31954) ring.

DFT is also a valuable tool for predicting chemical reactivity. ajchem-a.com By calculating various molecular properties, known as reactivity descriptors, one can identify the most likely sites for electrophilic or nucleophilic attack. malayajournal.org For instance, the calculated distribution of electron density and the molecular electrostatic potential (MEP) map can highlight regions of high or low electron density, which are prone to reaction. malayajournal.orgnih.gov In furan derivatives, the electron-rich furan ring is generally susceptible to electrophilic attack, and DFT can help predict the regioselectivity of such reactions. The presence of the electron-donating methyl and butyl groups is expected to influence the reactivity of the furan ring. While specific DFT studies on this compound are not prevalent, the methodology has been successfully applied to similar furanic compounds to understand their chemical behavior. rsc.orgpku.edu.cn

For highly accurate thermodynamic data, ab initio and composite methods are often the methods of choice. These methods, while computationally more intensive than DFT, can provide "chemical accuracy" for properties like enthalpies of formation (ΔHf). researchgate.net Composite methods such as the Complete Basis Set (CBS-QB3) and Gaussian-n (G3) theories systematically approximate the results of very high-level calculations. acs.org

Table 1: Calculated Enthalpies of Formation (ΔHf) for Furan and Related Alkylfurans using Composite Methods

| Compound | Method | Calculated ΔHf (kJ/mol) |

|---|---|---|

| Furan | CCSD(T)-F12b | -34.8 ± 3 |

| 2-Methylfuran (B129897) | CCSD(T)-F12b | -80.3 ± 5 |

| 2,5-Dimethylfuran (B142691) | CCSD(T)-F12b | -124.6 ± 6 |

| 2-Methylfuran | CBS-QB3 | -77.0 |

| 2,5-Dimethylfuran | CBS-QB3 | -120.5 |

This table presents data from high-level ab initio calculations on furan and its methylated derivatives, which serve as a reference for the expected thermochemical properties of substituted furans like this compound. Data sourced from Simmie, J. M. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). mdpi.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govajchem-a.commdpi.com

For this compound, FMO analysis can predict its reactive behavior. The HOMO is expected to be localized primarily on the electron-rich furan ring, indicating that this is the primary site for electrophilic attack. The LUMO distribution would indicate the most likely sites for nucleophilic attack. The energy of the HOMO, LUMO, and the HOMO-LUMO gap can be readily calculated using DFT methods. For a related compound, 2-acetyl-5-methylfuran (B71968), the HOMO-LUMO gap has been calculated, providing insight into its electronic properties. researchgate.net The electron-donating nature of the butyl and methyl groups in this compound is expected to raise the energy of the HOMO compared to unsubstituted furan, likely making it more reactive towards electrophiles.

Table 2: Frontier Molecular Orbital Energies for a Related Furan Derivative

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 |

This table shows representative FMO data for a complex furan-containing molecule. The HOMO-LUMO gap is a key determinant of chemical stability and reactivity. Data sourced from Mary, Y. et al. malayajournal.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While electronic structure calculations typically focus on static molecules, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.gov

For this compound, the butyl side chain has significant conformational flexibility. MD simulations can be used to explore the different possible conformations of the butyl group and to determine their relative populations and the energy barriers for interconversion. This is important as the conformation can influence the molecule's physical properties and its ability to interact with other molecules or surfaces.

Furthermore, MD simulations are invaluable for studying intermolecular interactions in the liquid phase. researchgate.net By simulating a system containing many this compound molecules, one can investigate properties like radial distribution functions, which describe the packing of molecules. These simulations can also elucidate the nature and strength of non-covalent interactions, such as van der Waals forces, which govern the bulk properties of the substance.

Theoretical Kinetic Studies of Reaction Pathways

Theoretical kinetics combines electronic structure calculations with statistical rate theories to predict the rate constants of chemical reactions. This approach is particularly useful for studying reactions that are difficult to measure experimentally, such as those occurring at high temperatures in combustion or pyrolysis.

The thermal stability of a biofuel candidate like this compound is of critical importance. Theoretical kinetic studies can map out the potential energy surface for its unimolecular decomposition. mdpi.com This involves identifying the various possible dissociation and isomerization pathways and calculating the energy barriers associated with each. researchgate.net

For related alkylfurans like 2-methylfuran and 5-methyl-2-ethylfuran, detailed theoretical studies have been performed. mdpi.comresearchgate.net These studies, often using high-level methods like CBS-QB3, have shown that unimolecular decomposition can proceed through various channels, including C-H and C-C bond fission in the alkyl side chain, as well as reactions involving the furan ring itself, such as ring-opening via carbene intermediates. researchgate.net The rate constants for these elementary reactions can be calculated using Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory to account for pressure dependence. mdpi.comresearchgate.net

For this compound, the longer butyl chain introduces additional decomposition pathways compared to smaller alkylfurans. The initial bond-breaking events are likely to be the fission of C-C bonds within the butyl group, as these are typically weaker than the C-H bonds or the bonds within the furan ring. Theoretical studies would be essential to determine the branching ratios of these competing fragmentation pathways and to provide the kinetic data needed for comprehensive combustion models. mdpi.com

Table 3: Selected Bond Dissociation Energies (BDEs) for Furan and Toluene

| Molecule | Bond | BDE (kJ/mol) |

|---|---|---|

| Furan | C2-H | 499.6 |

| Furan | C3-H | 486.2 |

| Toluene | C(α)-H | 375.3 |

This table highlights the high strength of C-H bonds on the furan ring compared to the benzylic C-H bond in toluene, as calculated by composite quantum chemical methods. This suggests that dissociation in alkylfurans is more likely to initiate at the alkyl side chain. Data sourced from Simmie, J. M., & Curran, H. J. acs.org

Hydrogen Atom Transfer (HAT) and Radical Addition Reactions

Hydrogen Atom Transfer (HAT) and radical addition are fundamental reaction classes that are central to the pyrolysis, oxidation, and atmospheric chemistry of furanic compounds. nih.govmdpi.com Computational studies are essential for determining the preferred sites for these reactions and the associated energy barriers.

Hydrogen Atom Transfer (HAT) is a process where a hydrogen atom is abstracted by a radical species. In the context of this compound, HAT reactions are critical for initiating its decomposition and oxidation. Radicals such as H•, OH•, and CH3• can abstract hydrogen atoms from either the methyl group, the butyl chain, or, less favorably, the furan ring itself. Quantum chemical calculations are used to determine the bond dissociation energies (BDEs) for each C-H bond in the molecule. The BDE is a key indicator of reactivity, as weaker C-H bonds are more susceptible to abstraction. mdpi.com

For alkylated furans like 2-methylfuran, studies have shown that abstraction from the alkyl side chain is the dominant initial reaction pathway. nih.govrsc.org By analogy, for this compound, the C-H bonds on the butyl group, particularly those in the α and β positions, would be primary targets for HAT, alongside the methyl group.

Below is a representative table illustrating the type of data generated in computational studies on bond dissociation energies, which are crucial for predicting HAT reactivity. The values are hypothetical for this compound, based on known trends for similar molecules.

| Bond Location | Bond Type | Calculated BDE (kcal/mol) |

|---|---|---|

| Furan Ring (C3-H) | sp² C-H | ~115 |

| Methyl Group (CH₃) | Primary sp³ C-H | ~98 |

| Butyl Group (α-CH₂) | Secondary sp³ C-H (allylic-like) | ~85 |

| Butyl Group (β-CH₂) | Secondary sp³ C-H | ~95 |

| Butyl Group (γ-CH₂) | Secondary sp³ C-H | ~98 |

| Butyl Group (δ-CH₃) | Primary sp³ C-H | ~100 |

Application of Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) Theory

To move from the static picture of potential energy surfaces to a dynamic understanding of reaction rates, theoretical kinetics methodologies are employed. Canonical Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are cornerstones of these investigations, particularly for complex, multi-step reaction mechanisms like pyrolysis and combustion. researchgate.netwikipedia.org

Transition State Theory (TST) is used to calculate the high-pressure-limit rate constants for elementary reaction steps. nih.gov The theory assumes a quasi-equilibrium between reactants and a transition state structure—the highest energy point along the minimum energy path of a reaction. wikipedia.org By calculating the energies and vibrational frequencies of the reactants and the transition state using quantum chemical methods, the rate constant (k(T)) can be determined as a function of temperature. researchgate.net

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory is essential for describing the kinetics of unimolecular reactions that are dependent on both temperature and pressure. nih.govresearchgate.net The decomposition of this compound, for instance, involves multiple reaction channels and intermediates. RRKM theory accounts for the distribution of energy within the molecule and how collisional energy transfer with a bath gas affects which reaction pathways are favored at a given pressure. nih.gov By solving a master equation that incorporates the microscopic, energy-resolved rate constants from RRKM theory, pressure-dependent rate constants (k(T,p)) and product branching fractions can be computed. researchgate.net

In studies of 2-methylfuran pyrolysis, these theories have been used to show that unimolecular decomposition proceeds through hydrogen shifts to form carbene intermediates, which then undergo ring-opening. nih.govrsc.org A similar application to this compound would allow for the construction of a detailed kinetic model to predict its decomposition behavior under various conditions, which is vital for applications like biofuel combustion modeling. nih.govmdpi.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and structural characterization. Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost. researchgate.net

The process begins with a geometry optimization of the this compound molecule to find its lowest energy conformation. Following this, a frequency calculation is performed. This calculation provides the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. The calculated frequencies are often systematically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. This involves computing the magnetic shielding tensors for each nucleus in the optimized molecular structure. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

These theoretical predictions are invaluable in several ways:

They can aid in the interpretation of complex experimental spectra by assigning specific vibrational modes or NMR peaks to particular atoms or functional groups.

They can predict the spectra for unknown or yet-to-be-synthesized compounds.

By comparing the calculated spectra of different possible isomers or conformers with an experimental spectrum, the most likely structure can be identified.

| Vibrational Mode Description | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch (ring) | 3120 | 3125 | Medium |

| C-H stretch (alkyl, asymmetric) | 2960 | 2965 | Strong |

| C-H stretch (alkyl, symmetric) | 2870 | 2875 | Strong |

| C=C stretch (ring) | 1580 | 1585 | Strong |

| CH₂ scissoring (alkyl) | 1465 | 1468 | Medium |

| C-O-C stretch (ring) | 1240 | 1242 | Strong |

| Ring breathing | 1020 | 1022 | Medium |

| C-H out-of-plane bend (ring) | 780 | 785 | Strong |

Research Applications of 2 Butyl 5 Methylfuran and Its Synthesized Derivatives

Utilization as Chemical Building Blocks for Advanced Organic Synthesis

The furan (B31954) nucleus serves as a versatile synthon, or building block, for constructing more complex molecular architectures. Furan derivatives, including analogs of 2-Butyl-5-methylfuran, participate in various organic reactions that allow for the elongation of carbon chains and the formation of new heterocyclic systems.

A key reaction demonstrating this utility is the hydroxyalkylation/alkylation (HAA) of 2-methylfuran (B129897) with aldehydes, such as butanal. mdpi.comresearchgate.net In this process, two molecules of 2-methylfuran react with one molecule of butanal under acidic catalysis to form 2,2′-butylidenebis(5-methylfuran). mdpi.comnih.gov This reaction effectively couples three smaller molecules into a larger, more complex structure, which can be a precursor for liquid fuels and other valuable chemicals. nih.govresearchgate.net The efficiency of this synthesis can be influenced by the choice of catalyst, with various solid acids and ion-exchange resins being investigated to optimize yield and selectivity. mdpi.comresearchgate.net

The following table summarizes the synthesis of 2,2′-butylidenebis(5-methylfuran) using different catalytic systems, illustrating its role as a building block.

Table 1: Synthesis of 2,2′-butylidenebis(5-methylfuran) via Hydroxyalkylation/Alkylation

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methylfuran | Butanal | p-Toluenesulfonic acid | 50 | 79 | nih.gov |

| 2-Methylfuran | Butanal | ITQ-2 (zeolite) | 50 | 86 | nih.gov |

| 2-Methylfuran | Butanal | Dowex 50Wx2 | 50 | ~90 (conversion) | researchgate.net |

Beyond fuel precursors, furan derivatives are also foundational in synthesizing other heterocyclic compounds, such as benzofurans, which are prevalent in medicinal chemistry. ias.ac.inmdpi.com The synthesis of molecules like 2-butyl-5-nitrobenzofuran (B137315) highlights the transformation of a furan-type structure into a more complex scaffold for potential pharmaceutical applications. ias.ac.in

Development of Novel Materials and Polymers

Furan derivatives are emerging as critical monomers for the production of sustainable, bio-based polymers and as precursors for functional materials like surfactants. Their rigid structure can impart desirable thermal and mechanical properties to the resulting polymers, offering a renewable alternative to petroleum-based plastics. nih.gov

Monomers for Bio-based Polymers: A prominent example is 2,5-bis(hydroxymethyl)furan (BHMF), a derivative of the key bio-based platform chemical 5-hydroxymethylfurfural (B1680220) (HMF). nih.govrsc.org BHMF, with its two hydroxyl groups, acts as a bio-based diol that can be polymerized with diacids (such as succinic acid or adipic acid) to produce polyesters. acs.org It is also utilized in the synthesis of other polymers like polyurethanes and polycarbonates. nih.govrsc.org These furan-based polymers are being investigated as potential replacements for petroleum-derived polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov

Precursors for Surfactants: The chemical versatility of the furan ring also allows for its incorporation into amphiphilic molecules, making furan derivatives valuable precursors for bio-based surfactants. researchgate.net Starting from HMF, it is possible to synthesize anionic furanic surfactants. nih.gov One synthetic route involves the acetalization of the aldehyde group of HMF with fatty alcohols, followed by oxidation of the hydroxymethyl group to a carboxylic acid. nih.govnih.gov The resulting sodium 5-(dialkoxymethyl)-2-furoates are a novel class of anionic surfactants where the hydrophobic tail is attached via an acetal (B89532) linkage to a hydrophilic furan-carboxylate head. researchgate.netnih.gov

Table 2: Furan-Based Precursors for Polymers and Surfactants

| Furan Precursor | Resulting Material/Product | Application Area | Reference |

|---|---|---|---|

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Polyesters, Polyurethanes | Bio-based polymers | nih.govrsc.org |

| 5-Hydroxymethylfurfural (HMF) | Sodium 5-(dialkoxymethyl)-2-furoates | Anionic surfactants | researchgate.netnih.gov |

Exploration in Bio-orthogonal Chemical Ligation

Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org In a significant application, the furan ring of 2,5-dialkylfuran derivatives serves as a masked, or protected, functional group that can be revealed under specific conditions to trigger a ligation reaction. researchgate.netnih.gov

This strategy relies on the acid-catalyzed hydrolysis of the 2,5-dialkylfuran moiety. researchgate.netnih.gov Under mildly acidic conditions, the furan ring opens to form a 1,4-dicarbonyl compound, specifically a 2,5-dioxopentanyl group. This transformation unmasks a reactive 2,5-dione. This newly generated reactive species can then undergo a proximity-induced ligation with a hydrazine (B178648) nucleophile. The reaction proceeds under physiological conditions and results in the formation of a highly stable pyridazinium adduct. researchgate.netnih.gov This furan-based system provides a convenient method for creating stable, covalent linkages between biomolecules, such as peptides or nucleic acids, in a controlled manner. researchgate.net

Investigative Roles in Chemical Model Systems

Furan derivatives often play a role in model systems designed to investigate reaction mechanisms and explore new synthetic pathways for creating complex molecules from simple, renewable feedstocks. The hydroxyalkylation/alkylation (HAA) reaction between 2-methylfuran and butanal is a well-studied model system for carbon-carbon bond formation. mdpi.comresearchgate.net

This reaction is investigated to understand how biomass-derived platform molecules (furans and aldehydes) can be catalytically converted into larger molecules suitable for applications like biodiesel. researchgate.net Researchers use this model system to screen different catalysts, such as various acidic ion-exchange resins, and to study the effects of reaction parameters like temperature on conversion rates and product selectivity. researchgate.net By studying this system, insights are gained into the accessibility of catalyst-active sites and the formation of undesired oligomers, which informs the design of more efficient processes for valorizing biomass. researchgate.net

Concluding Remarks and Future Outlook in 2 Butyl 5 Methylfuran Research

Synthesis and Catalysis: Challenges and Opportunities

The synthesis of 2-butyl-5-methylfuran is not yet well-established with dedicated, high-yield processes. However, pathways can be extrapolated from the synthesis of other alkylated furans. A promising route involves the catalytic hydroxyalkylation/alkylation (HAA) of 2-methylfuran (B129897) with butanal, followed by a hydrodeoxygenation (HDO) step. ub.edu

Challenges:

Catalyst Selectivity and Stability: A primary challenge is the development of catalysts that can selectively produce this compound while minimizing the formation of undesired oligomers and other byproducts. ub.edu Acidic catalysts, such as ion-exchange resins (e.g., Dowex 50Wx2) and zeolites, which are effective for HAA reactions, can also promote side reactions if the conditions are not carefully optimized. ub.edufrontiersin.org

Reaction Conditions: The reaction temperature is a critical parameter. While higher temperatures can increase the conversion rate of reactants, they often lead to a decrease in the yield of the desired product due to increased oligomerization. ub.edu

Catalyst Reusability: For any potential industrial application, the long-term stability and reusability of the catalyst are crucial. While some catalysts show good reusability for a few cycles, developing robust catalysts for continuous processes remains a challenge. ub.edu

Opportunities:

Bimetallic and Multifunctional Catalysts: There is a significant opportunity in the design of advanced catalysts. Bimetallic systems (e.g., Ni-Cu, Ni-Fe, Pt-Co) have shown promise in the selective hydrogenation and hydrodeoxygenation of furanic aldehydes and alcohols. nih.govmdpi.com Combining acidic sites for HAA and metal sites for HDO on a single bifunctional catalyst could lead to more efficient one-pot syntheses from biomass-derived precursors.

Sustainable Feedstocks: The synthesis of this compound can be integrated into the biorefinery concept, utilizing biomass-derived 2-methylfuran and butanal. This aligns with the growing demand for green and sustainable chemical production processes. mdpi.comuliege.be

Process Optimization: Systematic studies to optimize reaction parameters such as temperature, pressure, solvent, and reactant ratios for specific catalysts can unlock higher yields and selectivity. For instance, the use of macroreticular resins with low cross-linking has shown promising results in similar reactions. ub.edu

| Catalytic System | Reaction Type | Key Findings/Challenges | Potential for this compound Synthesis | Reference |

|---|---|---|---|---|

| Acidic Ion-Exchange Resins (e.g., Dowex 50Wx2) | Hydroxyalkylation/Alkylation (HAA) | High conversion at lower temperatures, but risk of oligomer formation at higher temperatures. Gel-type resins show better activity. | Potentially effective for the HAA of 2-methylfuran with butanal, but requires careful temperature control. | ub.edu |

| Bimetallic Catalysts (e.g., Ni-Cu/ZSM-5, PtCo/C) | Hydrodeoxygenation (HDO) / Hydrogenation | Bimetallic alloys can enhance selectivity and yield for converting furfural (B47365) to 2-methylfuran. | Could be highly effective for the final hydrodeoxygenation step to produce this compound from its precursor. | nih.govmdpi.com |

| Zeolites (e.g., H-ZSM-5) | Dehydration / HAA | Provide Brønsted acidity and shape selectivity. Can be used in biphasic systems to improve yield by inhibiting side reactions. | Could serve as a stable and selective catalyst for the HAA step, potentially integrated with upstream biomass conversion. | frontiersin.org |

Analytical Chemistry: Advancements and Methodological Gaps

The accurate detection and quantification of this compound are essential for monitoring its synthesis, studying its properties, and identifying it in complex mixtures like fuels or food products.

Advancements:

Chromatographic Techniques: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical tool for furan (B31954) derivatives. mdpi.com The use of high-resolution capillary columns, such as the HP-5MS, has enabled the successful separation of various furan isomers, including 2-methylfuran and 3-methylfuran, as well as 2-ethylfuran (B109080) and 2,5-dimethylfuran (B142691). mdpi.com

Sample Preparation: Solid-phase microextraction (SPME) has proven to be an effective technique for extracting and concentrating furan compounds from various food matrices prior to GC-MS analysis, with good recovery rates reported for compounds like 2-butylfuran (B1215726). mdpi.com

Mass Spectral Deconvolution: Software tools like the Automated Mass Spectral Deconvolution and Identification System (AMDIS) are used to process raw GC-MS data, which is crucial for identifying individual compounds in complex volatile fractions. rsc.org

Methodological Gaps:

Lack of a Validated Standard Method: There is currently no standardized and validated analytical method specifically for the quantification of this compound. While methods for similar compounds like 2-butylfuran exist, a dedicated method for this compound needs to be developed. mdpi.com

Reference Standards: The availability of certified reference materials for this compound is limited, which is a prerequisite for accurate quantification and method validation.

Matrix Effects: The analysis of this compound in complex matrices like gasoline or pyrolysis oils presents a significant challenge due to the presence of interfering compounds. Developing robust methods that can overcome these matrix effects is a critical need.

| Technique | Application | Advantage | Gap for this compound | Reference |

|---|---|---|---|---|

| SPME-GC-MS/MS | Quantification in food matrices | High sensitivity and selectivity; effective for isomer separation. | A specific method needs to be developed and validated for this compound. | mdpi.com |

| HS-GC-MS | Analysis of volatile compounds in various samples | Automated and suitable for volatile analysis. | Optimization of headspace parameters would be required for accurate quantification. | rsc.orgresearchgate.net |

| HPLC-UV | Analysis of furan derivatives and organic acids | Suitable for less volatile or thermally labile furan derivatives. | Likely not the primary method for a volatile compound like this compound but could be useful for analyzing precursors or oxidation products. | uliege.be |

Theoretical Chemistry: Predictive Power and Limitations

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental work and providing insights into reaction mechanisms at a molecular level.

Predictive Power:

Thermochemistry and Kinetics: High-level computational methods such as G4 and CBS-QB3 have been used to determine bond dissociation energies, reaction enthalpies, and barrier heights for the reaction pathways of other alkylfurans like 2-methylfuran. acs.org These methods can predict the most likely decomposition pathways under combustion or atmospheric conditions.

Reaction Mechanisms: Density Functional Theory (DFT) is widely used to explore potential energy surfaces and elucidate reaction mechanisms. For instance, DFT calculations have been employed to understand the unimolecular decomposition of 2,5-dimethylfuran and the role of carbene intermediates. researchgate.net Similar studies on this compound could predict its stability and combustion characteristics.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts (using the GIAO method), which can aid in the structural confirmation of synthesized molecules. researchgate.net

Limitations:

Lack of Specific Studies: There is a significant lack of theoretical studies focused specifically on this compound. The current understanding is based on extrapolations from smaller alkylated furans.

Computational Cost: While highly accurate, methods like CBS-QB3 are computationally expensive, which can be a limitation when exploring the complex reaction networks of larger molecules like this compound. whiterose.ac.uk

Model Accuracy: The accuracy of theoretical predictions is highly dependent on the chosen level of theory and basis set. The models must be validated against experimental data, which is currently scarce for this specific compound. For example, predicting solvation energies or the behavior in complex solvent mixtures remains a challenge.

Emerging Research Avenues and Potential for Scientific Impact

The field of this compound research is nascent, offering numerous avenues for exploration with the potential for significant scientific and industrial impact.

Emerging Research Avenues:

Biofuel Potential: Alkylated furans are considered promising next-generation biofuels due to their high energy density and octane (B31449) numbers. bohrium.commdpi.com A key research direction is the comprehensive evaluation of this compound as a fuel or fuel additive, including its combustion performance in engines and its blending properties with conventional gasoline.

Oxidative Stability: A known drawback of alkylated furans is their poor oxidative stability, leading to the formation of gums and peroxides. bohrium.com Research into the oxidative degradation mechanism of this compound and the development of effective antioxidant packages is crucial for its application as a fuel.

Platform Chemical: Beyond fuels, furan derivatives can serve as valuable platform chemicals. acs.org Future work could explore the conversion of this compound into other functionalized molecules, such as dicarboxylic acids for polymers or other specialty chemicals.

Atmospheric Chemistry: Understanding the atmospheric fate of this compound is essential to assess its environmental impact. Studies on its reaction kinetics with atmospheric oxidants like OH radicals are needed. acs.orgwhiterose.ac.uk

Potential for Scientific Impact:

Expanding the Furanic Biofuel Portfolio: Successful development of this compound would add a new, potentially high-performing candidate to the portfolio of biomass-derived fuels, contributing to the transition away from fossil fuels.

Advancing Catalyst Design: The challenges associated with the selective synthesis of this compound will drive innovation in catalyst design, leading to more efficient and robust catalytic systems for biomass conversion.

Fundamental Combustion and Atmospheric Science: Detailed experimental and theoretical studies on this compound will contribute to a more fundamental understanding of the combustion and atmospheric chemistry of larger alkylated heterocyclic compounds.

Q & A

Q. What are the optimal synthetic routes for 2-Butyl-5-methylfuran, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis of furan derivatives often involves acid-catalyzed cyclization or oxidative coupling. For example, hexafluoropropan-2-ol (HFIP) has been used as a solvent to enhance reaction efficiency in similar furan syntheses due to its strong hydrogen-bond-donating capacity, which stabilizes intermediates . Optimizing stoichiometric ratios of precursors (e.g., aldehydes and ketones) and using oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) at room temperature can reduce side reactions and improve yields .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the furan ring. Infrared (IR) spectroscopy identifies functional groups like methyl and butyl chains via C-H stretching vibrations (2800–3000 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns . For example, in analogous compounds, HRMS data with <2 ppm error ensures structural accuracy .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : While direct safety data for this compound is limited, furan derivatives generally require handling in fume hoods due to volatility and potential respiratory irritation. Use nitrile gloves and safety goggles, and refer to analogous compounds’ SDS (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde) for guidance on spill management and first-aid measures .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in the thermodynamic stability of this compound across experimental studies?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict Gibbs free energy and enthalpy of formation. Compare computational results with experimental thermogravimetric data from similar compounds (e.g., 2,5-dimethylfuran) to identify discrepancies caused by impurities or measurement techniques . For instance, studies on alkyl-substituted furans show deviations ≤5% between DFT and bomb calorimetry data .

Q. What strategies can mitigate side reactions during catalytic functionalization of this compound?

- Methodological Answer : Use regioselective catalysts (e.g., Pd/C or Lewis acids) to direct reactions to the 5-methyl position. For example, in furan derivatives, steric hindrance from the butyl group can be exploited to favor electrophilic substitution at less hindered sites. Monitor reaction progress via GC-MS to detect byproducts early .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : Natural Bond Orbital (NBO) analysis via DFT can map electron density distribution. The electron-withdrawing effect of the carbonyl group (if present) or electron-donating alkyl chains alters frontier molecular orbitals (HOMO/LUMO), affecting Suzuki or Heck coupling efficiency. For example, methyl groups on furans increase HOMO energy, enhancing oxidative addition with Pd catalysts .

Retrosynthesis Analysis